molecular formula C8H12N2O2 B13766746 5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepine-2-carboxylic acid CAS No. 742005-47-6

5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepine-2-carboxylic acid

Cat. No.: B13766746
CAS No.: 742005-47-6
M. Wt: 168.19 g/mol
InChI Key: XQTZGAZARDQNFF-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepine-2-carboxylic acid is a heterocyclic compound that contains a diazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a dicarbonyl compound, followed by cyclization to form the diazepine ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents, including halogens and nucleophiles, can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-2,3-dihydro-1H-benzoimidazole
  • 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-diphenylaniline

Uniqueness

5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepine-2-carboxylic acid is unique due to its specific diazepine ring structure and the presence of methyl groups at positions 5 and 7. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

742005-47-6

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

5,7-dimethyl-2,3-dihydro-1H-1,4-diazepine-2-carboxylic acid

InChI

InChI=1S/C8H12N2O2/c1-5-3-6(2)10-7(4-9-5)8(11)12/h3,7,10H,4H2,1-2H3,(H,11,12)

InChI Key

XQTZGAZARDQNFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NCC(N1)C(=O)O)C

Origin of Product

United States

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